N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and benzofuran
Preparation Methods
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridin-3-ylpiperidine moiety: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under basic conditions.
Attachment of the benzofuran ring: The benzofuran ring can be synthesized separately and then attached to the pyridin-3-ylpiperidine moiety through a coupling reaction, such as a Suzuki-Miyaura cross-coupling.
Sulfonamide formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature heterocyclic structures and are studied for their potential as CDK2 inhibitors.
Imidazole derivatives: Imidazole-containing compounds are known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-26(24,18-3-4-19-16(12-18)7-11-25-19)21-13-15-5-9-22(10-6-15)17-2-1-8-20-14-17/h1-4,8,12,14-15,21H,5-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZHGMNEOWMZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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